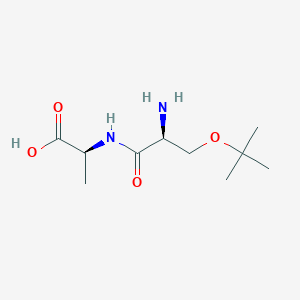

O-tert-Butyl-L-seryl-L-alanine

Description

Significance of Protected Amino Acids and Dipeptide Derivatives in Modern Organic Synthesis

In modern organic synthesis, particularly in the realm of peptide chemistry, the use of protected amino acids and dipeptide derivatives is of paramount importance. nih.gov Amino acids possess at least two reactive functional groups: an amino group and a carboxyl group. researchgate.net During peptide bond formation, which is essentially the creation of an amide linkage, these reactive sites must be selectively managed to prevent polymerization and the formation of undesired byproducts. researchgate.netmasterorganicchemistry.com

Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions. wikipedia.org This strategy allows chemists to control which amino and carboxyl groups react, thereby ensuring the correct sequence of amino acids in the final peptide. masterorganicchemistry.com For instance, to form a dipeptide from two different amino acids, the amino group of one and the carboxyl group of the other must be protected to ensure a single, desired product is formed in high yield. researchgate.netmasterorganicchemistry.com

Historical Evolution of Protecting Group Strategies in Peptide Synthesis

The concept of using protecting groups in peptide synthesis dates back to the early 20th century. Emil Fischer's early work laid the foundation, but it was the introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas that marked a significant breakthrough. creative-peptides.com This group could be removed under mild conditions, a crucial feature for the sensitive nature of peptides. creative-peptides.com

Over the decades, a variety of protecting groups have been developed, each with its own unique properties and cleavage conditions. The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, became widely used due to its lability under acidic conditions. creative-peptides.com This development was a key element in the solid-phase peptide synthesis (SPPS) method developed by Bruce Merrifield, which revolutionized peptide synthesis by allowing for automation and the synthesis of larger peptides. peptide.com Merrifield was awarded the Nobel Prize for this groundbreaking work. peptide.com

The 1970s saw the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under mild basic conditions. creative-peptides.compeptide.com The development of orthogonal protecting group strategies, where different protecting groups can be removed selectively in the presence of others, has been a major focus. peptide.comjocpr.com This allows for the synthesis of highly complex and modified peptides. The tert-butyl group is a key component of the widely used Fmoc/tBu strategy in SPPS. peptide.com

A brief timeline of key developments includes:

1963: Merrifield develops solid-phase peptide synthesis. peptide.com

1964: The Boc/Bzl protection scheme is introduced by Merrifield. peptide.com

1970: The base-labile Fmoc protecting group is introduced. peptide.com

1977: The concept of orthogonal protection is developed. peptide.com

1978: The Fmoc/tBu strategy is developed. peptide.com

Current Research Landscape and Academic Importance of O-tert-Butyl-L-seryl-L-alanine

Current research continues to explore the synthesis and application of novel dipeptide derivatives and protecting group strategies to enhance the efficiency and scope of peptide synthesis. nih.govrsc.org this compound and similar protected dipeptides are valuable tools in these endeavors. The tert-butyl group is particularly useful due to its stability under a range of conditions and its straightforward removal with acid. ontosight.ai

The academic importance of this compound lies in its role as a model compound for studying peptide synthesis methodologies and as a building block for constructing larger, biologically active peptides. The tert-butyl protecting group is also utilized in the study of proteins by NMR spectroscopy, where it can be incorporated into amino acids to provide a distinct signal. researchgate.netnih.gov

Scope and Objectives of the Academic Research Review

This review aims to provide a focused and scientifically accurate overview of the chemical compound this compound. The objective is to detail its significance within the broader context of peptide chemistry, its synthesis, and its properties. This will be achieved by examining the fundamental principles of protecting group strategies and their historical development, which are essential for understanding the function and importance of this specific dipeptide derivative.

Detailed Research Findings

The synthesis of this compound involves the coupling of O-tert-butyl-L-serine with a protected L-alanine derivative. The tert-butyl ether of serine can be prepared, and this protected amino acid is then used in standard peptide coupling reactions. prepchem.com

Table 1: Physical and Chemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| O-tert-Butyl-L-serine | C7H15NO3 | 161.20 | Serine with a tert-butyl protected hydroxyl group. nih.gov |

| L-Alanine tert-butyl ester | C7H15NO2 | 145.20 | Alanine (B10760859) with a tert-butyl protected carboxyl group. nih.gov |

| N-(tert-Butoxycarbonyl)-L-alanine | C8H15NO4 | 189.21 | Alanine with a Boc-protected amino group. carlroth.comnih.gov |

| Fmoc-O-tert-butyl-L-serine | C22H25NO5 | 383.44 | Serine with both Fmoc and tert-butyl protection. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

33514-59-9 |

|---|---|

Molecular Formula |

C10H20N2O4 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C10H20N2O4/c1-6(9(14)15)12-8(13)7(11)5-16-10(2,3)4/h6-7H,5,11H2,1-4H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |

InChI Key |

RWVLCAJNBHJLNL-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](COC(C)(C)C)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(COC(C)(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for O Tert Butyl L Seryl L Alanine

Fundamentals of Dipeptide Bond Formation Strategies

The creation of a peptide bond between two amino acids, in this case, O-tert-butyl-L-serine and L-alanine, requires the selective activation of the carboxyl group of one amino acid and the protection of the amino group of the other to prevent unwanted side reactions and polymerization. nih.gov The two principal strategies for achieving this are solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis (SPPS) Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis, involves the coupling of protected amino acids in a suitable organic solvent. slideshare.net This classical approach offers flexibility in purification at each step, which can be advantageous for ensuring the purity of the final dipeptide.

A typical solution-phase synthesis of O-tert-Butyl-L-seryl-L-alanine would involve the following conceptual steps:

Protection: The N-terminus of O-tert-butyl-L-serine is protected, commonly with a group like tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). The carboxylic acid of L-alanine is often protected as an ester, for example, a methyl or benzyl (B1604629) ester.

Activation: The free carboxylic acid of the N-protected O-tert-butyl-L-serine is activated to facilitate the formation of the amide bond. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. acs.org

Coupling: The activated O-tert-butyl-L-serine is reacted with the deprotected L-alanine ester in an appropriate solvent.

Deprotection: Finally, the protecting groups on the N-terminus and C-terminus are removed to yield the desired dipeptide.

The choice of solvent and coupling reagents is crucial for maximizing yield and minimizing side reactions. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used solvents.

| Parameter | Solution-Phase Peptide Synthesis (SPPS) |

| State of Reactants | All reactants are dissolved in a solvent. |

| Purification | Performed after each step (e.g., extraction, crystallization, chromatography). |

| Scalability | Generally well-suited for large-scale synthesis. |

| Monitoring | Reaction progress is monitored by techniques like TLC or HPLC. |

| Reagent Excess | Use of large excesses of reagents is less common due to purification challenges. |

Solid-Phase Peptide Synthesis (SPPS) Adaptations and Optimization

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the dominant method for peptide synthesis due to its efficiency and amenability to automation. acs.org In this approach, the C-terminal amino acid (in this case, L-alanine) is first attached to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by adding protected amino acids.

The synthesis of this compound on a solid support would generally proceed as follows:

Resin Loading: L-alanine, with its N-terminus protected (e.g., with Fmoc), is covalently attached to a solid support (resin).

Deprotection: The N-terminal protecting group of the resin-bound alanine (B10760859) is removed. For Fmoc, this is typically achieved using a solution of piperidine (B6355638) in DMF. iris-biotech.de

Coupling: N-Fmoc-O-tert-butyl-L-serine is activated and coupled to the free amino group of the resin-bound alanine.

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin, and the side-chain protecting group (O-tert-butyl) is simultaneously removed, usually with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

Optimization of SPPS for a dipeptide like this involves selecting the appropriate resin, linker, and coupling reagents to ensure high coupling efficiency and minimize side reactions. The use of excess reagents is common in SPPS to drive the reaction to completion, with the excess being easily washed away after each step. lsu.edu

| Parameter | Solid-Phase Peptide Synthesis (SPPS) |

| State of Reactants | The growing peptide chain is attached to an insoluble solid support. |

| Purification | Excess reagents and by-products are removed by simple filtration and washing. |

| Scalability | Adaptable for both small-scale and large-scale automated synthesis. |

| Monitoring | Coupling and deprotection reactions can be monitored using colorimetric tests (e.g., Kaiser test). nih.gov |

| Reagent Excess | Large excesses of reagents are often used to ensure complete reactions. |

Detailed Role and Mechanism of the O-tert-Butyl Protecting Group

The hydroxyl group of serine is reactive and can interfere with peptide coupling reactions. Therefore, its protection is essential for a successful synthesis. The tert-butyl (tBu) group is a widely used protecting group for the serine side chain due to its stability and specific cleavage conditions. peptide.com

Introduction Techniques for O-tert-Butyl Protection on Serine

The O-tert-butyl group is typically introduced onto the serine side chain through acid-catalyzed addition of isobutylene (B52900). The starting material is usually an N-protected serine derivative, such as Fmoc-Ser-OH or Boc-Ser-OH.

A common method involves reacting the N-protected serine with a large excess of isobutylene in a suitable solvent like dichloromethane or dioxane, with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via the formation of a stable tert-butyl cation, which then undergoes nucleophilic attack by the hydroxyl group of the serine side chain. The resulting Fmoc-Ser(tBu)-OH or Boc-Ser(tBu)-OH can then be purified and used in peptide synthesis.

Orthogonality and Compatibility with Other Protecting Groups (e.g., Fmoc, Boc)

A key advantage of the O-tert-butyl group is its orthogonality with the commonly used N-terminal protecting groups, Fmoc and Boc. organic-chemistry.org Orthogonality means that one protecting group can be removed selectively in the presence of the other by using different chemical conditions. numberanalytics.com

Fmoc/tBu Strategy: This is the most common orthogonal protection scheme in modern SPPS. iris-biotech.de The Fmoc group is labile to basic conditions (e.g., piperidine), while the tBu group is stable to base but labile to strong acids (e.g., TFA). This allows for the selective deprotection of the N-terminus after each coupling cycle without affecting the tBu-protected serine side chain. The tBu group is then removed during the final cleavage from the resin. iris-biotech.de

Boc/tBu Strategy: In this case, the N-terminal Boc group and the side-chain tBu group are both acid-labile. However, their removal requires different acid strengths. The Boc group can be removed with a milder acid, such as a lower concentration of TFA, while the tBu group requires a stronger acidic environment for cleavage. While not strictly orthogonal, this differential lability can be exploited for selective deprotection.

| Protecting Group Combination | N-Terminal Deprotection Condition | Side-Chain (O-tBu) Deprotection Condition | Orthogonality |

| Fmoc/tBu | Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., TFA) | Yes |

| Boc/tBu | Mild Acid (e.g., dilute TFA) | Strong Acid (e.g., concentrated TFA) | Partial (based on lability) |

Mechanisms and Considerations for O-tert-Butyl Protecting Group Removal

The removal of the O-tert-butyl group is an acid-catalyzed process. The mechanism involves the protonation of the ether oxygen by a strong acid, such as TFA. This is followed by the departure of the stable tert-butyl cation, which is subsequently quenched by a scavenger (e.g., water or triisopropylsilane) to form tert-butanol (B103910) and isobutylene.

A significant consideration during the removal of the tBu group is the potential for the reactive tert-butyl cation to alkylate sensitive amino acid residues in the peptide, such as tryptophan or methionine. To prevent these side reactions, scavengers are added to the cleavage cocktail.

The final cleavage and deprotection step in the synthesis of this compound using an Fmoc/tBu strategy on a solid support would typically involve treating the resin-bound peptide with a cleavage cocktail containing TFA and appropriate scavengers. This single step liberates the final dipeptide into solution, ready for purification.

Catalytic and Reagent-Based Approaches for Dipeptide Coupling

The formation of the amide bond between O-tert-Butyl-L-serine and L-alanine is a critical step that relies on the use of specific coupling reagents and, more recently, catalytic systems to achieve high efficiency and prevent side reactions like racemization.

Traditionally, the synthesis of dipeptides involves coupling reagents that activate the carboxylic acid group of the N-protected amino acid, facilitating nucleophilic attack by the amino group of the second amino acid. Commonly used reagents in solid-phase peptide synthesis (SPPS) and liquid-phase synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxy-1H-benzotriazole hydrate (B1144303) (HOBt) to suppress racemization. nih.gov However, concerns over the explosive nature of benzotriazole (B28993) derivatives have led to the adoption of safer alternatives like Oxyma Pure and COMU. nih.govnih.gov While effective, these reagents often suffer from low atom economy as they are used in stoichiometric amounts. nih.gov

More advanced approaches focus on the use of catalytic systems. A notable development is the use of heterogeneous nanocatalysts, which offer high efficiency, easy separation from the reaction mixture, and recyclability. For instance, a thioaza functionalized magnetic nanocatalyst (Fe3O4@SiO2/TABHA) has demonstrated high catalytic performance in forming peptide bonds at ambient temperatures. nih.gov In a study on dipeptide synthesis, a small amount of this nanocatalyst (0.2 g) resulted in approximately 90% efficiency within 4 hours, outperforming traditional coupling reagents like TBTU. nih.gov Such catalysts are easily removed from the reaction medium using an external magnet, simplifying purification. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. These include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants and reagents.

The selection of a solvent is crucial as it must effectively dissolve reactants while being compatible with the chosen synthetic method. While traditional solvents like dimethylformamide (DMF) are common, optimization studies have explored alternatives. researchgate.net For example, in some multi-component reactions, toluene (B28343) has been found to yield superior results compared to methanol, ethanol, or acetonitrile (B52724). researchgate.net

Temperature and catalyst concentration are also key variables. In one-pot synthetic strategies, it was determined that using 5 mol% of an Indium(III) triflate catalyst at 120°C provided the optimal conditions for the desired transformation. researchgate.net Reducing the catalyst amount to 1 or 2 mol% resulted in a noticeable decrease in yield. researchgate.net In the context of continuous flow synthesis, physical parameters such as mixing speed are also optimized. For the synthesis of dipeptides using N-carboxyanhydrides (NCAs), a mixer speed of 4000 rpm was found to be optimal, ensuring high conversion by overcoming mass transfer limitations of solid reagents. whiterose.ac.uk

The table below summarizes key parameters optimized in various dipeptide synthesis studies, which are applicable to the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Dipeptide Synthesis

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Catalyst Amount | 0.2 g Fe3O4@SiO2/TABHA NPs | ~90% efficiency in 4h | nih.gov |

| Solvent | Toluene | High yield in one-pot synthesis | researchgate.net |

| Temperature | 120 °C | Optimal for In(OTf)3-catalyzed reaction | researchgate.net |

| Mixing Speed | 4000 rpm | ~70% crude dipeptide yield in flow synthesis | whiterose.ac.uk |

| Stoichiometry | 1.5 equivalents of amino acid | Quantitative conversions in flow synthesis | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to peptide synthesis is driven by the need to reduce the significant environmental impact associated with traditional methods, which often use hazardous solvents and generate large amounts of waste. nih.govnih.gov The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer chemicals, are increasingly being integrated into the synthesis of dipeptides like this compound. sigmaaldrich.comnumberanalytics.com

Eco-Friendly Solvents and Reagents

A primary focus of green peptide chemistry is replacing hazardous solvents like DMF, N-Methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). nih.gov Research has identified several greener alternatives that are less toxic and more biodegradable. nih.govbiotage.com These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and dipropyleneglycol dimethylether (DMM). nih.govbiotage.com Studies have shown that solvents like DMM can be a viable alternative to DMF in all steps of solid-phase peptide synthesis (SPPS), including resin swelling, coupling, and deprotection. nih.gov Deep eutectic solvents (DESs), which are non-toxic, biodegradable, and have negligible vapor pressure, are also emerging as promising green alternatives. kennesaw.edu

In addition to solvents, safer reagents are being adopted. For instance, OxymaPure is considered a safer and more environmentally benign coupling additive compared to explosive benzotriazole derivatives like HOBt. nih.gov

Table 2: Examples of Green Solvents for Peptide Synthesis

| Solvent | Rationale for Use | Source |

|---|---|---|

| Dipropyleneglycol dimethylether (DMM) | Low human toxicity, easily biodegradable, effective DMF replacement. | nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Substantially less toxic than DMF or NMP, provides high crude purity. | biotage.com |

| Cyclopentyl methyl ether (CPME) | Evaluated as less toxic than traditional peptide synthesis solvents. | biotage.com |

| Water | Environmentally friendly, reduces hazardous waste. | advancedchemtech.com |

| Deep Eutectic Solvents (DESs) | Non-toxic, biodegradable, negligible vapor pressure, economical. | kennesaw.edu |

Waste Reduction and Atom Economy in Dipeptide Synthesis

The principles of waste reduction and atom economy are central to making the synthesis of this compound more sustainable. acs.org Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. acs.org Traditional peptide synthesis often has a poor atom economy due to the use of protecting groups and stoichiometric coupling reagents. nih.gov

Strategies to improve atom economy and reduce waste include:

Using Catalytic Reagents: Catalysts are used in small amounts and can be recycled, which is preferable to stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. sigmaaldrich.comnih.gov

Reducing Derivatives: Minimizing the use of protecting groups and other temporary modifications can reduce the number of synthetic steps, thereby saving resources and preventing waste. nih.gov

Convergent Synthesis: Building the dipeptide from smaller, pre-synthesized fragments can be more efficient and generate less waste than a linear, step-by-step assembly. advancedchemtech.com

Minimizing Wash Steps: A significant portion of waste in SPPS comes from the extensive washing required after each step. advancedchemtech.com Optimizing protocols, for instance by using 20% 4-methylpiperidine (B120128) (4-MP) for deprotection, can reduce the number of required washes and cut solvent consumption. advancedchemtech.com

Continuous Flow Synthesis and Automated Approaches

Continuous flow synthesis represents a paradigm shift from traditional batch processing and aligns well with green chemistry principles. rsc.org In a flow system, reactants are continuously pumped through a reactor where the reaction occurs. This technology offers several advantages for the synthesis of this compound.

Key benefits include:

Reduced Waste: Flow reactors can significantly reduce the excess of amino acids and coupling reagents needed. Highly efficient systems have achieved quantitative conversions using only 1.5 equivalents of the amino acid, a substantial reduction from the amounts used in batch synthesis. nih.gov

Improved Safety and Control: Flow reactors allow for precise control over reaction parameters like temperature and pressure, and the small reaction volumes enhance safety, especially when dealing with exothermic reactions. whiterose.ac.uk

Increased Efficiency: The time required for synthesis can be dramatically reduced. A dipeptide synthesis that might take 24 hours in a batch process can be completed in 3 to 4 hours using a flow system. durham.ac.uk

Automation: Flow systems are readily automated, allowing for the synthesis of peptides with high purity and minimal manual intervention. rsc.orgdurham.ac.uk These systems can integrate reaction, extraction, and concentration units into a single continuous process. rsc.org

The development of continuous flow methods, combined with green solvents and efficient catalysts, provides a pathway to a more sustainable and economical synthesis of this compound and other peptides. whiterose.ac.ukadvancedchemtech.com

Advanced Structural and Conformational Analysis of O Tert Butyl L Seryl L Alanine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural nuances of O-tert-Butyl-L-seryl-L-alanine, from its stereochemistry to the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity of atoms and the stereochemistry of the chiral centers.

The ¹H NMR spectrum is characterized by distinct signals for the protons in the seryl and alanyl residues, as well as the prominent singlet for the tert-butyl group. hmdb.caresearchgate.netresearchgate.net The chemical shift of the tert-butyl protons typically appears in a region of the spectrum with few other signals, making it a useful probe for conformational studies. hmdb.caspectrabase.com The α-protons of the serine and alanine (B10760859) residues show characteristic splitting patterns due to coupling with neighboring protons, providing information about the dihedral angles and, consequently, the backbone conformation.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. hmdb.casigmaaldrich.comnih.govchemicalbook.com The carbonyl carbons of the peptide bond and the carboxylic acid, as well as the carbons of the tert-butyl group, give rise to distinct signals that are sensitive to the local electronic environment.

Illustrative ¹H and ¹³C NMR Data for this compound (based on similar compounds)

| Atom | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |

| Ser Cα | ~4.5 | ~56 |

| Ser Cβ | ~3.8 | ~68 |

| Ala Cα | ~4.3 | ~51 |

| Ala Cβ | ~1.4 (doublet) | ~18 |

| tert-Butyl CH₃ | ~1.3 (singlet) | ~28 |

| tert-Butyl C | - | ~74 |

| Amide NH | ~7.5 | - |

| Carboxyl CO | - | ~175 |

| Peptide CO | - | ~173 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structural motifs in related molecules. Actual values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond and Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the functional groups and secondary structure of peptides. acs.orgtandfonline.comresearchgate.netresearchgate.netijsr.net For this compound, these techniques are particularly useful for characterizing the amide I and amide II bands, which are sensitive to the conformation of the peptide backbone.

The amide I band, primarily associated with the C=O stretching vibration of the peptide bond, typically appears in the region of 1600-1700 cm⁻¹. The exact frequency can indicate the presence of different secondary structures, such as β-turns or random coils. The amide II band, arising from N-H bending and C-N stretching vibrations, is found between 1500 and 1600 cm⁻¹.

Illustrative Vibrational Frequencies for this compound (based on similar compounds)

| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3400 | 3300-3400 |

| C-H Stretch | 2850-3000 | 2850-3000 |

| Amide I (C=O Stretch) | 1630-1680 | 1630-1680 |

| Amide II (N-H Bend, C-N Stretch) | 1510-1580 | - |

| Carboxyl C=O Stretch | ~1730 | ~1730 |

| C-O Stretch (tert-Butyl Ether) | ~1100 | ~1100 |

Note: The data in this table is illustrative and based on typical vibrational frequencies for similar functional groups in related molecules. Actual values may vary.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. nih.govspringernature.comresearchgate.netresearchgate.netnih.gov This technique is exquisitely sensitive to the chiral environment of the molecule and is widely used to study the secondary structure of peptides and proteins. For a small dipeptide like this compound, CD spectroscopy can reveal conformational preferences in solution. The CD spectrum in the far-UV region (below 250 nm) is dominated by the absorbance of the peptide bond. The shape and magnitude of the CD signal can indicate the presence of ordered structures, such as β-turns, or a more flexible, random coil conformation.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound. This technique provides unambiguous confirmation of the chemical formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to elucidate the fragmentation pathways of the molecule. researchgate.netnih.govlibretexts.orgresearchgate.netnih.govlibretexts.org By inducing fragmentation of the protonated molecule, characteristic product ions are formed that correspond to the loss of specific functional groups. For this compound, common fragmentation patterns would include the loss of the tert-butyl group, water, and carbon monoxide, as well as cleavage of the peptide bond, providing sequence information.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. researchgate.netnih.govnih.govpan.plresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsion angles. This technique would reveal the preferred conformation of the dipeptide in the crystalline state, as well as the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. For the related dipeptide, L-seryl-L-alanine, crystallographic studies have provided detailed insights into its molecular structure and packing. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling offer a powerful theoretical framework to complement experimental data and to explore the conformational landscape of this compound. tandfonline.comacs.orgnih.gov Using methods such as molecular mechanics and quantum mechanics, it is possible to calculate the relative energies of different conformations and to identify the most stable structures. These studies can predict key structural parameters, such as dihedral angles, and can help to interpret experimental data from NMR and CD spectroscopy. Conformational analysis of dipeptides using computational methods has been shown to provide valuable insights into their conformational preferences. acs.orgnih.gov

Conformational Space Exploration using Molecular Mechanics and Dynamics Simulations

The exploration of the conformational space of this compound is fundamental to identifying its low-energy, and therefore most probable, three-dimensional structures. This process is typically initiated using molecular mechanics (MM) and further refined with molecular dynamics (MD) simulations. researchgate.netyoutube.com

The conformational flexibility of a dipeptide is primarily defined by the rotational freedom around specific single bonds in its backbone. nih.gov For a dipeptide like this compound, the key dihedral angles are φ (phi, C-N-Cα-C), ψ (psi, N-Cα-C-N), and ω (omega, Cα-C-N-Cα). nih.gov The peptide bond (ω) is generally constrained to a planar trans conformation (ω ≈ 180°) due to its partial double-bond character. libretexts.org Therefore, the conformational landscape is primarily mapped by systematically varying the φ and ψ angles for each amino acid residue. The resulting potential energy surface is often visualized as a Ramachandran plot. nih.govnih.gov

For a protected dipeptide, five dihedral angles are considered most relevant to its shape and stability: φ₁, ψ₁ (for the serine residue), φ₂, ψ₂ (for the alanine residue), and the side-chain dihedral angle χ for the serine residue. nih.gov A multidimensional conformational analysis would initially generate a large number of possible conformers. nih.gov For instance, a theoretical study on a similar N-formyl-L-serine-L-alanine-NH₂ dipeptide model started with 243 possible conformations. nih.gov

Molecular mechanics force fields (like AMBER, CHARMM, or OPLS) are employed to calculate the potential energy of each conformation. researchgate.net This initial screening helps to identify a smaller set of low-energy conformers. These stable geometries are then subjected to energy minimization to locate the nearest local energy minimum on the potential energy surface.

Molecular Dynamics (MD) Simulations

To explore the conformational space more dynamically and to understand the transitions between different stable states, MD simulations are employed. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals how the dipeptide's structure evolves. youtube.comupc.edu MD simulations can identify stable conformational families and the energy barriers between them. For dipeptides, these simulations can reveal transitions between different regions of the Ramachandran plot, such as from α-helical to β-sheet-like conformations. acs.org The presence of the bulky O-tert-butyl group on the serine residue would be expected to restrict the accessible conformational space compared to an unprotected seryl-alanine dipeptide, disfavoring certain conformations due to steric hindrance.

The results from MM and MD simulations provide a set of plausible low-energy structures. A representative table of such conformers, based on studies of similar dipeptides, is shown below. Note that specific values for this compound would require a dedicated computational study.

| Conformer Type | Approximate φ Angle (°) | Approximate ψ Angle (°) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|

| β-sheet (C5) | -150 | +150 | 0.5 | Extended conformation |

| Polyproline II (PII) | -75 | +145 | 1.0 | Left-handed helix-like |

| Right-handed α-helix (αR) | -60 | -45 | 1.5 | Compact, helical |

| β-turn (γL) | -80 | +70 | 0.0 | Often stabilized by H-bond |

| β-turn (γD) | +80 | -70 | 0.2 | Often stabilized by H-bond |

Quantum Chemical Calculations (e.g., DFT) of Electronic Properties and Stability

While molecular mechanics provides a rapid exploration of conformational space, quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are required for a more accurate determination of the relative energies and electronic properties of the identified conformers. researchgate.netnih.gov

DFT calculations, using functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311+G(d,p)), are performed on the geometries obtained from MM/MD simulations. nih.govnih.gov These calculations provide more reliable energies, accounting for the electronic structure of the molecule. For the related N-formyl-serine-alanine-NH₂ dipeptide, DFT calculations showed that many initial conformations migrated to more stable geometries, ultimately identifying 87 stable conformers out of a possible 243. nih.govnih.gov The most stable conformers were often found to adopt β-turn structures. nih.govnih.gov

Electronic Properties

Beyond stability, DFT allows for the calculation of a wide range of electronic properties that are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.govacs.org These properties include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. nih.gov These descriptors quantify the molecule's resistance to charge transfer and its tendency to accept electrons. nih.gov

The following table provides an illustrative example of electronic properties that could be calculated for a stable conformer of this compound using DFT.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | 3.5 Debye | Indicates overall molecular polarity |

| HOMO Energy | -6.8 eV | Energy of the highest energy electrons, relates to ionization potential |

| LUMO Energy | -0.5 eV | Energy of the lowest energy unoccupied orbital, relates to electron affinity |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical stability and low reactivity acs.org |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution nih.gov |

| Electrophilicity Index (ω) | 1.5 eV | Propensity of the species to accept electrons nih.gov |

Analysis of Intramolecular Hydrogen Bonding and Solvation Effects on Conformation

The conformational preferences of a dipeptide are not solely determined by its intrinsic steric and electronic properties but are heavily influenced by its environment. Intramolecular hydrogen bonds and interactions with solvent molecules play a critical role in stabilizing specific conformations. nih.govnih.gov

Intramolecular Hydrogen Bonding

In the gas phase or in non-polar solvents, intramolecular hydrogen bonds (IHBs) are a dominant force in determining the most stable conformations. researchgate.net In dipeptides, IHBs can form between the amide proton (N-H) of one residue and the carbonyl oxygen (C=O) of another, leading to compact, folded structures like β-turns and γ-turns. nih.gov For example, a C7 hydrogen bond forms a seven-membered ring, characteristic of a γ-turn.

In studies of a protected serine-alanine dipeptide, the most stable conformer was found to be a β-turn stabilized by three distinct hydrogen bonds. nih.govnih.gov The strength and geometry of these hydrogen bonds can be rigorously analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM), which identifies bond critical points and characterizes the nature of the interaction. nih.govresearchgate.net The presence of the O-tert-butyl group in this compound could sterically hinder the formation of some IHBs that would otherwise be favorable in an unprotected dipeptide, while potentially enabling others. The hydroxyl group of serine is a known participant in hydrogen bonding, and its blockage by the tert-butyl group removes this possibility, focusing IHB analysis on the peptide backbone. nih.gov

Solvation Effects

The conformational equilibrium of a dipeptide can change dramatically in the presence of a solvent, especially a polar one like water. nih.govacs.orgresearchgate.net The conformational profile of a peptide is the result of a delicate balance between intramolecular interactions and intermolecular interactions with the solvent. nih.govrecercat.cat

Polar Solvents: In water, the energetic advantage of forming an IHB is reduced because the polar solvent molecules can effectively form intermolecular hydrogen bonds with the peptide's N-H and C=O groups. nih.gov This competition often leads to the stabilization of more extended conformations, such as the polyproline II (PII) and β-sheet structures, which are less common in the gas phase. nih.govnih.gov For alanine dipeptide, experimental and theoretical studies show that while compact, IHB-stabilized structures are favored in the gas phase or chloroform, the PII conformation becomes significantly populated in water. upc.edunih.gov

Non-Polar Solvents: In non-polar solvents like chloroform, intramolecular interactions dominate, and conformations stabilized by IHBs, such as the C7eq structure, are more prevalent. researchgate.net

The choice of solvent model in computational studies is critical. Implicit solvent models, like the Polarizable Continuum Model (PCM), can account for the bulk electrostatic effects of the solvent. nih.govacs.org Explicit solvent models, where individual solvent molecules are included in the simulation box, provide a more detailed picture of specific solute-solvent hydrogen bonding and the structure of the solvation shell. upc.edunih.gov For this compound, the large, hydrophobic tert-butyl group would also have significant interactions with the solvent, influencing how water molecules organize around the peptide and further modulating its conformational preferences.

Chemical Reactivity and Derivatization of O Tert Butyl L Seryl L Alanine

Reactivity of Protected Amide and Ester Linkages

The core structure of O-tert-Butyl-L-seryl-L-alanine contains two key linkages whose reactivity is central to its synthetic utility: the amide bond and, typically, a C-terminal ester.

The amide linkage between the serine and alanine (B10760859) residues is generally stable due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov However, it can be cleaved under harsh acidic or basic conditions through hydrolysis. encyclopedia.pub Under strongly acidic conditions (e.g., concentrated HCl), protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. rsc.org The stability of the O-tert-butyl protecting group is compromised under these conditions. ontosight.ai

The reactivity of the ester linkage , commonly a methyl, benzyl (B1604629), or tert-butyl ester at the C-terminus of the alanine residue, is significantly higher than that of the amide bond. libretexts.org These esters are readily hydrolyzed under basic conditions (saponification) using aqueous sodium hydroxide (B78521). libretexts.org Tert-butyl esters, in particular, are highly sensitive to acidic conditions and can be selectively cleaved using trifluoroacetic acid (TFA), often in the presence of scavengers. organic-chemistry.orgthermofisher.com This differential reactivity allows for the selective deprotection of the C-terminus while the peptide backbone and the O-tert-butyl group remain intact, a cornerstone of many peptide synthesis strategies. masterorganicchemistry.com

Functional Group Transformations and Modifications (Excluding basic identification)

The terminal functional groups of this compound, the N-terminal amine and the C-terminal carboxylate, are primary sites for chemical modification.

The N-terminal amine is a nucleophilic site available for various transformations. It can be acylated to introduce a range of substituents or alkylated. A common modification is the introduction of N-terminal protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) through reaction with Fmoc-Cl or (Boc)₂O, respectively. libretexts.orgyoutube.com These reactions are fundamental for stepwise peptide synthesis. wikipedia.org

The C-terminal carboxyl group (or its ester precursor) can also be modified. A C-terminal tert-butyl ester can be converted directly into an acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with various amines or alcohols to form new amides or esters. organic-chemistry.org This provides a pathway to C-terminally modified peptide derivatives.

The table below summarizes common transformations for the terminal functional groups.

| Functional Group | Transformation | Reagents | Resulting Group | Reference |

|---|---|---|---|---|

| N-terminal Amine (-NH₂) | Acylation (Boc Protection) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Boc-amide | libretexts.org |

| N-terminal Amine (-NH₂) | Acylation (Fmoc Protection) | Fmoc-chloride (Fmoc-Cl) | Fmoc-amide | libretexts.org |

| C-terminal Ester (-COOtBu) | Conversion to Acid Chloride | Thionyl chloride (SOCl₂) | Acyl chloride (-COCl) | organic-chemistry.org |

| C-terminal Ester (-COOtBu) | Hydrolysis (Deprotection) | Trifluoroacetic acid (TFA) | Carboxylic acid (-COOH) | organic-chemistry.org |

| C-terminal Ester (-COOR) | Hydrolysis (Saponification) | Aqueous Sodium Hydroxide (NaOH) | Carboxylate (-COO⁻) | libretexts.org |

Synthetic Strategies for Preparing Analogs and Derivatives

Analogs and derivatives of this compound can be prepared using established methods of peptide synthesis, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis. wikipedia.orgnih.gov These strategies allow for the extension of the peptide chain, substitution of amino acids, or modification of side chains.

Solid-Phase Peptide Synthesis (SPPS): SPPS is the most common method for building peptide analogs. nih.gov Starting with a resin-bound L-alanine (with its C-terminus anchored to the support), this compound can be synthesized by coupling Fmoc-Ser(tBu)-OH. iris-biotech.de From this dipeptide, further analogs can be created:

N-terminal Elongation: The N-terminal Fmoc group is removed with piperidine (B6355638), and another N-Fmoc protected amino acid is coupled to the free amine using a coupling reagent like DCC or HATU. This cycle can be repeated to build longer peptides. masterorganicchemistry.com

Side-Chain Modification: For analogs with modified serine, a different protected serine derivative could be used in the coupling step. Alternatively, after peptide assembly, selective deprotection of an orthogonal side-chain protecting group (other than tBu) could allow for site-specific modification. acs.org

Solution-Phase Synthesis: In solution-phase synthesis, protected amino acids are coupled in an organic solvent. wikipedia.org To create an analog of this compound, one could start with L-alanine-OtBu and couple it with an N-protected serine derivative, such as Boc-Ser(tBu)-OH. masterorganicchemistry.com This approach is scalable and allows for purification of intermediates after each step. wikipedia.org Derivatives can be made by using modified amino acids in the coupling steps, for instance, using a different ester of alanine or a serine derivative with an alternative side-chain protecting group. researchgate.net

Post-Synthetic Modification: This strategy involves the chemical modification of the fully assembled peptide. nih.govacs.org For example, once a larger peptide containing the Ser(tBu)-Ala sequence is synthesized, the O-tert-butyl group can be removed with acid, and the newly freed serine hydroxyl group can be modified, for example, through phosphorylation or glycosylation, to create specific derivatives.

Applications of O Tert Butyl L Seryl L Alanine in Chemical Research

As a Key Building Block in Complex Peptide Synthesis

The primary application of O-tert-Butyl-L-seryl-L-alanine is as a building block in the chemical synthesis of peptides. The presence of the tert-butyl ether on the serine hydroxyl group is critical for modern synthesis strategies, particularly in automated solid-phase peptide synthesis (SPPS). nbinno.comnbinno.com

In the stepwise construction of long peptide chains, reactive functional groups on amino acid side chains must be temporarily masked to prevent unwanted side reactions. libretexts.org The tert-butyl group on the serine residue of the dipeptide serves as an effective protecting group. chemimpex.com It is stable under the mildly basic conditions required for the repeated removal of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group during Fmoc-based SPPS. nbinno.compeptide.com However, it is readily cleaved under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA), during the final step of releasing the completed peptide from the solid support. nbinno.comnbinno.com

Table 1: Role of Protecting Groups in Peptide Synthesis

An interactive table detailing the function of common protecting groups in peptide synthesis.

| Protecting Group | Target Functional Group | Chemistry | Removal Conditions | Key Advantage |

| tert-Butyl (tBu) | Serine Hydroxyl (-OH) | Fmoc | Strong Acid (e.g., TFA) | Stable to repeated base treatments for Fmoc removal. peptide.com |

| Fmoc | α-Amino (-NH2) | Fmoc | Mild Base (e.g., Piperidine) | Allows for sequential addition of amino acids. nbinno.comchemimpex.com |

| Boc | α-Amino (-NH2) | Boc | Strong Acid (e.g., TFA) | Historically significant, used in an alternative synthesis strategy. libretexts.org |

| Trityl (Trt) | Cysteine Thiol (-SH) | Fmoc | Mild Acid | Provides orthogonal protection for specific residues. peptide.com |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability or oral bioavailability. This compound can serve as a key intermediate in the synthesis of these advanced structures. nbinno.com The dipeptide unit can be incorporated into larger scaffolds that feature non-natural backbones or cyclic constraints. nih.gov

Conformationally constrained peptides, such as those containing lactam bridges, are crucial for studying bioactive conformations and enhancing stability against enzymatic degradation. acs.org The Ser-Ala motif provided by this building block can be integrated into such architectures, where the defined stereochemistry of the L-amino acids is essential for achieving the desired three-dimensional structure for biological interaction.

Role in Supramolecular Chemistry and Materials Science

Short peptides are well-known for their ability to spontaneously self-assemble into highly ordered nanostructures, such as fibers, tapes, vesicles, and hydrogels. nih.govyoutube.com This process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov

While specific studies on this compound are not prevalent, peptides containing serine have been shown to form self-supporting hydrogels, which are promising biomaterials for applications like drug delivery and tissue engineering. researchgate.nethep.com.cn The structure of this compound contains both hydrogen-bonding donors and acceptors in its peptide backbone, as well as a significant hydrophobic component in the tert-butyl group. This combination of features suggests its potential as a monomer for self-assembly studies, where the bulky tert-butyl group could influence the packing and morphology of the resulting supramolecular structures. nih.gov

Utilization in Mechanistic Enzymatic Studies as Substrates or Probes (in vitro, non-clinical)

In non-clinical, in vitro settings, modified dipeptides can be used as tools to investigate the mechanisms of enzymes such as proteases and kinases. rsc.org The native Ser-Ala dipeptide is a known metabolite and a potential substrate for various peptidases. nih.gov

By using this compound, researchers can probe the importance of the serine hydroxyl group for enzyme recognition and catalysis. The bulky and non-polar tert-butyl group blocks the hydroxyl moiety, preventing it from acting as a hydrogen bond donor or acceptor, or as a site for phosphorylation. In an assay with a specific protease, comparing the cleavage rate of Ser-Ala versus its tert-butyl protected counterpart could reveal whether the enzyme's active site requires a free hydroxyl group for substrate binding or turnover. usra.edunih.gov Such compounds can serve as negative controls or mechanistic probes to elucidate the specific interactions between an enzyme and its substrate. nih.govportlandpress.com

Applications in Analytical Chemistry as a Reference Standard or Ligand

In analytical chemistry, well-characterized, high-purity compounds are essential as reference standards for method development and quality control. This compound, once purified and characterized, can serve as a standard for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For instance, it could be used to calibrate instrumentation or to identify and quantify its presence as an intermediate or impurity during the large-scale synthesis of a more complex peptide containing the Ser(tBu)-Ala sequence.

Furthermore, molecules with specific binding properties can be used as ligands in affinity chromatography. While not a primary application, the dipeptide could potentially be immobilized on a solid support to create a stationary phase for the selective separation of proteins or other molecules that have an affinity for the Ser-Ala motif.

Potential as an Intermediate for Synthesizing Bioactive Compounds (non-clinical, chemical scaffolds)

Beyond its role in constructing peptides, this compound is a valuable intermediate for synthesizing other complex, non-clinical bioactive compounds. nbinno.com In medicinal chemistry, protected amino acids and dipeptides are frequently used to introduce specific structural motifs into novel chemical entities. chemimpex.comchemimpex.com

The incorporation of the Ser-Ala scaffold can influence the pharmacological properties of a molecule, such as its stability, membrane permeability, and binding affinity to a biological target. nbinno.comchemimpex.com The dipeptide provides a chiral backbone that can be further elaborated to create diverse chemical libraries for screening purposes in early-stage, non-clinical drug discovery research.

Table 2: Summary of Research Applications

An interactive table summarizing the diverse applications of this compound in chemical research.

| Field of Research | Specific Application | Rationale for Use |

| Peptide Synthesis | Building block for larger peptides and polypeptides. | tert-Butyl group protects serine -OH; dipeptide unit improves efficiency. nbinno.comnbinno.com |

| Peptidomimetics | Incorporation into constrained or non-natural backbones. | Provides a specific, chiral Ser-Ala motif for structural modification. acs.org |

| Materials Science | Potential monomer for self-assembly studies. | Dipeptides can form nanostructures; tBu group adds hydrophobicity. nih.govresearchgate.net |

| Enzymology | In vitro substrate or mechanistic probe. | Blocks serine -OH to study its role in enzyme-substrate interactions. nih.gov |

| Analytical Chemistry | Reference standard for HPLC or MS. | High-purity compound for method validation and quality control. |

| Medicinal Chemistry | Intermediate for novel chemical scaffolds. | Used to build complex molecules for non-clinical bioactive screening. nbinno.comchemimpex.com |

Functionalization for Research Tools and Probes (e.g., bioconjugation)

The dipeptide this compound, often incorporated within larger peptide sequences, serves as a valuable structural motif for the development of sophisticated research tools and probes. Its unique chemical properties, stemming from the tert-butyl protecting group on the serine residue, make it an ideal component for functionalization through bioconjugation. This process involves the covalent attachment of reporter molecules, such as fluorophores or affinity tags, to the peptide backbone, enabling the study of biological processes with high specificity and sensitivity.

The presence of the tert-butyl group on the serine side chain prevents unwanted side reactions during the synthesis and subsequent modification of the peptide. peptide.com This protective strategy ensures that functional moieties are introduced at specific, predetermined sites, a critical aspect in the design of highly specific probes. Once the desired peptide has been assembled and the probe molecule attached, the tert-butyl group can be readily removed under acidic conditions, restoring the natural hydroxyl group of serine if required for biological activity or further modifications.

A key application of peptides containing the this compound sequence is in the construction of fluorescently labeled ligands for studying cellular receptors. By incorporating this dipeptide into a linker region that connects a pharmacophore (the receptor-binding part of the ligand) to a fluorescent dye, researchers can create powerful tools for visualizing receptor distribution and trafficking in living cells. The serine and alanine (B10760859) residues can provide optimal spacing and flexibility for the fluorophore, minimizing interference with the ligand's binding to its target.

One notable example is the development of fluorescent ligands for the histamine H1 receptor (H1R), a key player in allergic reactions and a target for many antihistamine drugs. In a study focused on optimizing peptide linkers for H1R fluorescent ligands, researchers systematically varied the amino acid composition of a tetrapeptide linker. This linker was attached to a known H1R antagonist and a fluorescent dye. Several of the synthesized linkers included the this compound motif. The synthesis was achieved using standard solid-phase peptide synthesis (SPPS) techniques, demonstrating the compatibility of this dipeptide with established methods for creating complex molecular probes. acs.org

The general strategy for synthesizing these probes involves a multi-step process:

Solid-Phase Peptide Synthesis (SPPS): The peptide linker, incorporating this compound, is assembled on a solid support. The use of Fmoc-protected amino acids, including Fmoc-Ser(tBu)-OH and Fmoc-Ala-OH, is standard in this process. acs.org

Fluorophore Conjugation: A fluorescent dye is attached to the peptide linker. This can be achieved through various bioconjugation chemistries, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that is highly efficient and specific. acs.org

Cleavage and Deprotection: The fully assembled fluorescent ligand is cleaved from the solid support, and all protecting groups, including the tert-butyl group on the serine residue, are removed.

Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure a high degree of purity for use in biological assays.

The resulting fluorescent ligands can then be used in a variety of applications, including fluorescence microscopy and flow cytometry, to study the behavior of their target receptors in real-time.

| Component | Description | Example from H1R Fluorescent Ligand Synthesis |

| Pharmacophore | The portion of the molecule that binds to the biological target. | A doxepin-based orthostere |

| Peptide Linker | A short chain of amino acids that connects the pharmacophore to the fluorophore. | Tetrapeptides containing this compound |

| Fluorophore | A molecule that emits light upon excitation, allowing for visualization. | A derivative of a commercially available fluorescent dye |

| Bioconjugation Chemistry | The chemical reaction used to attach the fluorophore to the peptide linker. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

Analytical Methodologies for O Tert Butyl L Seryl L Alanine Detection and Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and analysis of peptides like O-tert-Butyl-L-seryl-L-alanine. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment and isolation of this compound. It offers high resolution and speed. biocompare.com The choice of detector is critical and depends on the properties of the analyte and the desired information. phenomenex.com

UV-Vis Detectors: These are the most common detectors used in HPLC. scioninstruments.com They measure the absorbance of ultraviolet or visible light by the analyte. phenomenex.com For peptides lacking strong chromophores, detection can be performed at low wavelengths (around 205-214 nm) where the peptide bond itself absorbs light. nih.govacs.org The molar extinction coefficient at these wavelengths can be predicted from the amino acid sequence, enabling quantitative analysis. nih.gov Photodiode Array (PDA) detectors, a type of UV-Vis detector, can record the entire UV-Vis spectrum simultaneously, which is useful for peak purity assessment and identification. phenomenex.comresearchgate.net

Fluorescence Detectors: These detectors offer high sensitivity and selectivity for fluorescent compounds or those that can be made fluorescent through derivatization. scioninstruments.com For non-fluorescent peptides like this compound, pre-column derivatization with a fluorescent tag such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be employed to achieve detection limits in the femtomole range. nih.gov

Charged Aerosol Detectors (CAD): CAD is a universal detector that can be used for the analysis of compounds that lack a UV chromophore, such as alanine (B10760859). nih.govnih.gov It provides a response that is largely independent of the chemical structure of the analyte, making it suitable for quantifying impurities. researchgate.net

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the determination of the molecular weight of the peptide and its fragments. This is invaluable for impurity identification and structural confirmation. acs.org

A typical HPLC method for the analysis of related amino acids involves a reversed-phase column with a suitable mobile phase gradient. researchgate.netnih.gov For instance, a C18 column can be used with a gradient of phosphate (B84403) buffer and acetonitrile (B52724) to separate various amino acids. nih.gov

Table 1: Comparison of HPLC Detection Modes for Peptide Analysis

| Detector Type | Principle | Advantages | Common Applications |

| UV-Vis | Measures light absorption by chromophores. phenomenex.com | Versatile, non-destructive, widely applicable. phenomenex.com | Purity analysis, quantification of compounds with UV absorbance. scioninstruments.com |

| Fluorescence | Detects light emitted by fluorescent compounds. scioninstruments.com | High sensitivity and selectivity. scioninstruments.com | Trace analysis, analysis of fluorescently labeled compounds. nih.gov |

| Charged Aerosol (CAD) | Measures charge of aerosolized analyte particles. nih.gov | Universal detection, good for non-chromophoric compounds. nih.gov | Impurity profiling, analysis of amino acids and sugars. nih.gov |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes. acs.org | High specificity, structural information, high sensitivity. acs.org | Impurity identification, peptide mapping, proteomics. phenomenex.com |

Size-Exclusion Chromatography (SEC) separates molecules based on their size in solution. biocompare.com It is a valuable tool for analyzing peptides and proteins, particularly for detecting aggregates. biocompare.comlu.se While SEC is more commonly applied to larger molecules, it can be used for the analysis of small peptides. shodex.com The separation is achieved by using a column packed with porous particles; larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer path, thus eluting later. biocompare.com

The choice of mobile phase is crucial in SEC to minimize interactions between the peptide and the stationary phase, which can lead to deviations from a pure size-based separation. technosaurus.co.jp For complex peptide mixtures, a mobile phase containing a moderate salt concentration, such as 25 mM sodium acetate (B1210297) with 300 mM NaCl, can provide optimal separation. technosaurus.co.jp The pore size of the stationary phase must be appropriate for the molecular weight range of the peptides being analyzed. biocompare.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Since peptides like this compound are not volatile, they require a derivatization step to increase their volatility and thermal stability before GC-MS analysis. sigmaaldrich.comnih.gov

Common derivatization procedures involve converting the polar functional groups (carboxyl and amino groups) into less polar, more volatile esters and amides. nih.gov This is often a two-step process:

Esterification: The carboxylic acid group is converted to a methyl ester using a reagent like 2 M HCl in methanol. nih.gov

Acylation: The amino and hydroxyl groups are acylated using a reagent such as pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.gov

The resulting derivatives, for example, methyl ester-pentafluoropropionyl derivatives, are sufficiently volatile for GC separation. nih.gov The use of fluorinated derivatizing agents can also enhance detection sensitivity, especially in electron-capture negative-ion chemical ionization (ECNICI) mode. nih.gov GC-MS provides excellent separation efficiency and, with mass spectrometric detection, allows for the confident identification of the derivatized peptide and any related impurities. nih.govnih.gov

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It is particularly well-suited for the analysis of charged molecules like peptides. nih.gov In CE, peptides migrate through a capillary filled with a background electrolyte (BGE). Positively charged peptides will move towards the cathode at a rate dependent on their net positive charge and hydrodynamic size. phenomenex.comnih.gov

CE offers several advantages for peptide analysis, including high resolution, minimal sample consumption, and the ability to separate peptides with very similar structures. nih.gov It is considered orthogonal to reversed-phase HPLC, meaning it separates peptides based on different physicochemical properties (charge vs. hydrophobicity), providing a more comprehensive analytical picture when used in combination. nih.gov

The charge state of a peptide can be manipulated by adjusting the pH of the BGE. phenomenex.com CE can be coupled with mass spectrometry (CE-MS), which provides structural information and allows for the sensitive and selective quantification of peptides. acs.orgacs.org This combination is powerful for analyzing complex peptide mixtures and identifying post-translationally modified peptides, as modifications that alter the charge of a peptide can cause a significant shift in its migration time. nih.gov

Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy can be used for the quantitative analysis of this compound, although its direct application may be limited by the lack of strong chromophores in its structure. The primary absorbing entities in this dipeptide are the peptide bonds.

The peptide bond exhibits a characteristic absorbance in the far-UV region, typically around 190-220 nm. acs.org A wavelength of 214 nm is often used for the quantification of peptides, where the peptide bond has a molar extinction coefficient of approximately 923 M⁻¹ cm⁻¹. nih.gov However, the absorbance at this wavelength can be influenced by the peptide's conformation. acs.org

Chiral Separation and Purity Assessment Techniques

Assessing the chiral purity of this compound is critical, as the presence of the D-enantiomer can significantly impact its biological activity and properties. Chiral HPLC is the most common technique for this purpose. nih.gov

Direct chiral separation can be achieved using a chiral stationary phase (CSP). chiraltech.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids and small peptides. sigmaaldrich.comsigmaaldrich.com These columns operate in multiple modes (reversed-phase, normal-phase, polar organic, and polar ionic), offering flexibility in method development. sigmaaldrich.com The mobile phase composition, including the type of organic modifier and additives, plays a crucial role in achieving enantiomeric resolution. chiraltech.comsigmaaldrich.com

Indirect chiral separation involves derivatizing the peptide with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net For example, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), can be used to separate amino acid enantiomers. researchgate.net

Gas chromatography can also be used for chiral purity analysis after derivatization to form volatile diastereomeric derivatives. nih.gov Additionally, non-aqueous capillary electrophoresis with a chiral selector added to the background electrolyte has been shown to be effective for the enantiomeric separation of N-protected amino acids. nih.gov

Future Directions and Emerging Research Avenues for O Tert Butyl L Seryl L Alanine Research

Development of Novel and More Sustainable Synthetic Routes

The traditional methods for synthesizing peptides, including protected dipeptides like O-tert-Butyl-L-seryl-L-alanine, often involve the use of hazardous reagents and generate significant chemical waste. mdpi.comchemrxiv.org Consequently, a major focus of future research is the development of greener and more sustainable synthetic protocols.

One promising approach is the use of unprotected amino acids in peptide synthesis, which would eliminate the need for protection and deprotection steps, thereby reducing waste and improving atom economy. chemrxiv.org Recent studies have shown the potential of ynamide coupling reagents to facilitate peptide synthesis with unprotected amino acids while minimizing the risk of epimerization. chemrxiv.org Another strategy involves the use of more environmentally friendly solvents and reagents. For instance, the combination of tetrabutylammonium (B224687) hydroxide (B78521) (TBA-OH) and dimethyl sulfoxide (B87167) (DMSO) has been found to be effective for the synthesis of α-N-protected dipeptide acids from free amino acids, offering a cost-effective and scalable alternative. nih.gov

Key areas for future research in sustainable synthesis include:

Enzymatic Synthesis: Exploring the use of enzymes as catalysts for peptide bond formation offers a highly specific and environmentally benign alternative to chemical methods.

Flow Chemistry: Continuous flow processes can offer better control over reaction conditions, leading to higher yields, improved purity, and reduced waste generation compared to batch processes. acs.org

Solvent Replacement: Identifying and utilizing greener solvents to replace hazardous ones like dichloromethane (B109758) and dimethylformamide is a critical area of research. biotage.com

Integration with Advanced Automation and Robotic Synthesis Platforms

The automation of solid-phase peptide synthesis (SPPS) has revolutionized the field by increasing efficiency, reproducibility, and throughput. americanpeptidesociety.orgfrontiersin.orgnih.gov Future advancements in this area will further streamline the synthesis of peptides like this compound.

Automated peptide synthesizers are continuously being improved with features like microwave heating to accelerate coupling reactions, especially for sterically hindered residues. americanpeptidesociety.org The integration of programmable heating cycles allows for optimized protocols for specific amino acid combinations, leading to better yields and purity. americanpeptidesociety.org The development of automated flow peptide synthesis (AFPS) represents another significant leap forward, enabling the rapid synthesis of entire proteins. acs.org

| Feature | Benefit in Automated Synthesis |

| Robotic Systems | Reduce manual labor and human error, enabling "walk-away" operations. americanpeptidesociety.org |

| Standardized Cycles | Ensure reliable and repeatable deprotection, coupling, and washing steps. americanpeptidesociety.org |

| Parallel Synthesis | Facilitates high-throughput production of peptide libraries. americanpeptidesociety.org |

| Microwave Heating | Accelerates coupling reactions, improving efficiency for difficult sequences. americanpeptidesociety.org |

| Flow Chemistry | Allows for rapid, one-shot synthesis of long peptides and even proteins. acs.org |

The continued development of these automated platforms will enable the rapid and efficient production of this compound and its derivatives for various applications.

Application in Complex Chemical Libraries and Combinatorial Synthesis

Protected dipeptides such as this compound are valuable building blocks for the construction of complex chemical libraries. These libraries, containing a vast number of different peptide sequences, are essential tools in drug discovery and materials science. researchgate.net

Combinatorial synthesis allows for the rapid generation of large and diverse peptide libraries. mdpi.com By systematically combining different amino acid building blocks, researchers can explore a vast chemical space to identify peptides with desired properties. The use of protected dipeptides simplifies the synthesis of these libraries by adding two amino acid residues in a single coupling step.

Future research will likely focus on integrating this compound into dynamic combinatorial chemistry (DCC) systems. In DCC, reversible reactions are used to generate libraries of compounds that can adapt to their environment, allowing for the identification of molecules that bind to a specific target. researchgate.net This approach has the potential to accelerate the discovery of novel peptide-based therapeutics and functional materials.

Exploration of Novel Supramolecular Assemblies and Material Applications

Peptides, even short ones like dipeptides, possess the intrinsic ability to self-assemble into well-ordered nanostructures. rsc.org These supramolecular assemblies are held together by non-covalent interactions such as hydrogen bonds and aromatic interactions. rsc.org The resulting nanomaterials have a wide range of potential applications in nanotechnology and biomedicine. acs.org

The specific sequence and protecting groups of a peptide can significantly influence its self-assembly properties. acs.org The tert-butyl group in this compound, for instance, can affect the packing and morphology of the resulting nanostructures.

Future research in this area will explore how to control the self-assembly of this compound and similar dipeptides to create novel materials with tailored properties. This could include the development of:

Hydrogels: For applications in tissue engineering and drug delivery.

Nanofibers and Nanotubes: For use in electronics and biosensing. mdpi.com

Antimicrobial Surfaces: By incorporating antimicrobial peptide sequences. mdpi.com

The ability to design and control the formation of these peptide-based nanomaterials opens up exciting possibilities for the development of advanced functional materials.

Advanced Computational Modeling for Predictive Reactivity and Conformational Landscape Mapping

Computational modeling has become an indispensable tool in peptide research, providing insights that are often difficult to obtain through experimental methods alone. acs.orgmdpi.comnih.gov For this compound, computational approaches can be used to predict its reactivity and map its conformational landscape.

Predictive Reactivity:

Understanding the reactivity of a peptide is crucial for predicting its behavior in biological systems and for designing more effective drugs. nih.govnih.gov Computational methods can be used to model the interaction of this compound with other molecules, such as enzymes or receptors. This information can help to predict its metabolic stability and potential biological activity. researchgate.netresearchgate.net

Conformational Landscape Mapping:

The biological function of a peptide is intimately linked to its three-dimensional structure or conformation. nih.gov Computational techniques like molecular dynamics simulations can be used to explore the possible conformations that this compound can adopt. stackexchange.com This "conformational landscape" provides valuable information about the peptide's flexibility and how it might interact with other molecules. nih.gov Deep learning methods are also emerging as powerful tools for predicting peptide properties and bioactivity. youtube.com

By combining computational modeling with experimental validation, researchers can gain a deeper understanding of the structure-activity relationships of this compound, paving the way for the rational design of new and improved peptide-based molecules.

Q & A

Basic: What experimental protocols are recommended for synthesizing O-tert-Butyl-L-seryl-L-alanine, and how can reproducibility be ensured?

Methodological Answer: